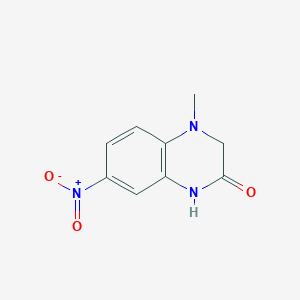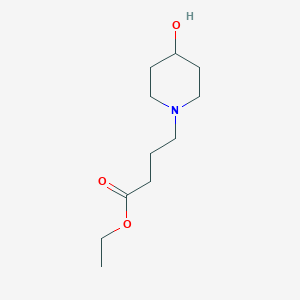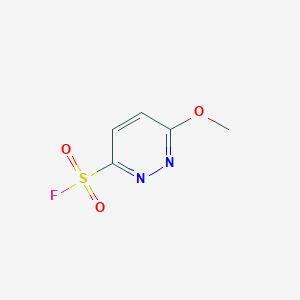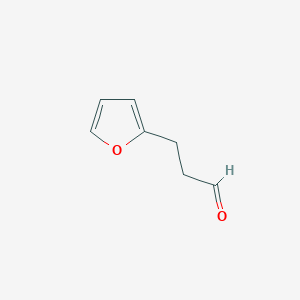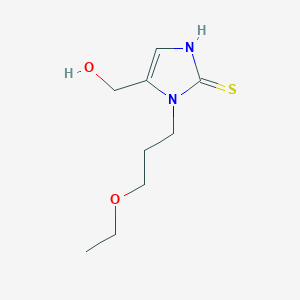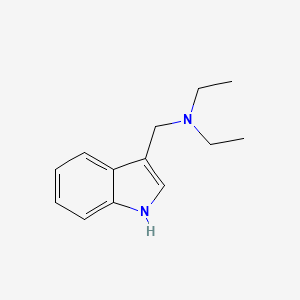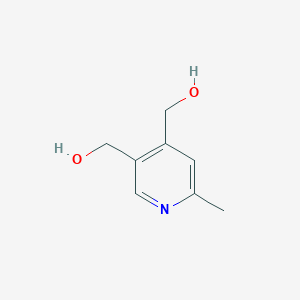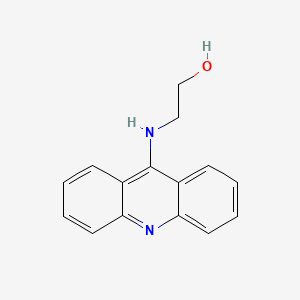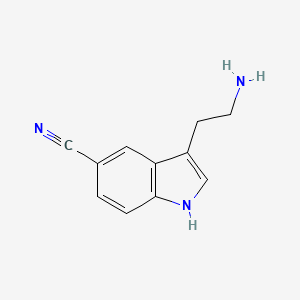
5-Cyanotryptamine
Descripción general
Descripción
5-Cyanotryptamine is a derivative of tryptamine with a cyano group at the 5th position . It’s a compound that can be synthesized in the lab and has been used in various research contexts .
Synthesis Analysis
The synthesis of 5-Cyanotryptamine involves several steps. One method involves a stirred suspension of 4-cyanophenylhydrazine HCl in a mixture of ethanol and water. This mixture is then refluxed with 4-chlorobutanal dimethylacetal for 18 hours. The solvents are removed under vacuum and the residue is azeotroped with toluene to give a brown solid .
Molecular Structure Analysis
The molecular structure of 5-Cyanotryptamine is similar to that of tryptamine, with the addition of a cyano group at the 5th position . This modification can potentially alter the compound’s interactions with various biological targets, such as receptors and enzymes .
Chemical Reactions Analysis
The chemical reactions involving 5-Cyanotryptamine are likely to be influenced by its cyano group. This group can participate in various reactions, such as nucleophilic substitutions or additions .
Aplicaciones Científicas De Investigación
7. Clinical Pharmacology
Application Summary
5-Cyanotryptamine is being explored for its therapeutic potential, particularly in the context of mental health disorders such as depression, anxiety, and stress.
Methods and Procedures
Clinical trials are conducted to assess the safety and efficacy of 5-Cyanotryptamine. Dosing protocols are established, and the compound’s psychoactive effects are monitored.
Results and Outcomes
Observational studies have suggested that single exposure to 5-Cyanotryptamine can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress .
8. Neuroendocrine Research
Application Summary
The compound’s role in stimulating neuroendocrine function is under investigation, which may contribute to changes in mental health outcomes.
Methods and Procedures
Research includes the study of 5-Cyanotryptamine’s effect on hormone levels and its interaction with the endocrine system.
Results and Outcomes
5-Cyanotryptamine has been observed to stimulate neuroendocrine function, potentially affecting immunoregulation and anti-inflammatory processes .
9. Chemical Synthesis
Application Summary
5-Cyanotryptamine serves as a precursor in the synthesis of various tryptamine derivatives, including psychoactive compounds.
Methods and Procedures
Chemical synthesis techniques are employed to convert 5-Cyanotryptamine into other tryptamines, such as DMT, through specific reactions involving reagents like formaldehyde and sodium cyanoborohydride .
Results and Outcomes
The synthesis processes yield various tryptamine derivatives, which are then purified and characterized for further research and potential therapeutic applications .
These additional applications demonstrate the versatility of 5-Cyanotryptamine in scientific research, spanning from clinical pharmacology to chemical synthesis. The compound’s interactions with serotonin receptors and its potential effects on neuroendocrine function make it a subject of interest across multiple scientific disciplines. As with any research compound, the applications and results mentioned are based on studies available up to my last update in 2021, and ongoing research may provide further insights into the compound’s potential uses.
10. Vascular Pharmacology
Application Summary
5-Cyanotryptamine is investigated for its effects on vascular smooth muscle cells (VSMCs) and endothelial cells (ECs), which could have implications for cardiovascular health.
Methods and Procedures
Studies involve the administration of 5-Cyanotryptamine to in vitro cultures of VSMCs and ECs, observing its effects on cell proliferation, migration, and angiogenesis.
Results and Outcomes
The compound has been found to induce proliferation and migration in VSMCs via 5-HT2A receptors and plays a role in angiogenesis through stimulation of 5-HT1 and/or 5-HT2 receptors .
11. Metabolic Research
Application Summary
The role of 5-Cyanotryptamine in metabolic processes, particularly its involvement in the metabolic kinetics of serotonin, is a subject of research interest.
Methods and Procedures
Research focuses on the compound’s interaction with enzymes like tryptophan hydroxylase, which modulates serotonin synthesis, and its effect on serotonin storage and release.
Results and Outcomes
Findings suggest that 5-Cyanotryptamine influences the action of serotonin in vivo, which is closely associated with functional gastrointestinal disorders (FGIDs) and their symptoms .
12. Biotechnological Production
Application Summary
5-Cyanotryptamine is utilized in biotechnological processes to produce serotonin and related compounds from microbial sources like Escherichia coli.
Methods and Procedures
Synthetic pathways are developed to convert glucose into 5-Cyanotryptamine and subsequently into serotonin, using genetically engineered strains of E. coli.
Results and Outcomes
These biotechnological approaches have successfully produced 5-hydroxytryptophan and serotonin, demonstrating the versatility of 5-Cyanotryptamine in synthetic biology applications .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-4-3-9-7-14-11-2-1-8(6-13)5-10(9)11/h1-2,5,7,14H,3-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEZIGVQPDFDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275635 | |
| Record name | 5-Cyanotryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-1H-indole-5-carbonitrile | |
CAS RN |
46276-24-8 | |
| Record name | 5-Cyanotryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

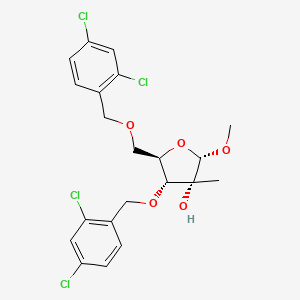
![5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one](/img/structure/B3352251.png)
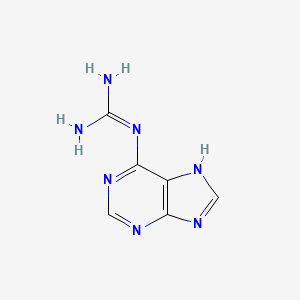
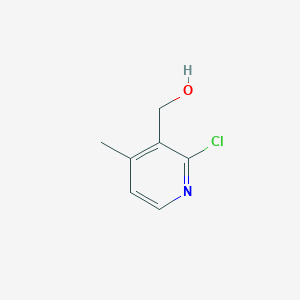
![2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-](/img/structure/B3352277.png)
